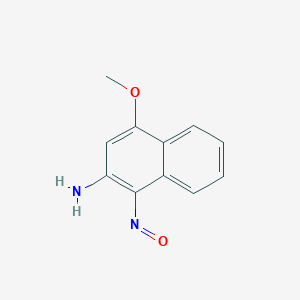

4-Methoxy-1-nitrosonaphthalen-2-amine

Description

Contextualization within Naphthalene (B1677914) Derivative Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as the foundational structure for a vast array of chemical derivatives. Research into these derivatives is driven by their wide-ranging applications, from the synthesis of dyes and polymers to the development of pharmaceuticals. Naphthylamines, in particular, are a significant class of naphthalene derivatives characterized by the presence of an amine group attached to the naphthalene ring. wikipedia.org They have historically been important as intermediates in the synthesis of azo dyes. wikipedia.org

The position of substituents on the naphthalene ring profoundly influences the properties of the resulting molecule. The specific arrangement of the methoxy (B1213986), nitroso, and amine groups in 4-Methoxy-1-nitrosonaphthalen-2-amine dictates its electronic and steric characteristics, which in turn determine its chemical behavior. Research on related methoxy-substituted naphthylamines and nitro-naphthylamines provides a basis for understanding the potential reactivity and properties of this specific isomer. nih.gov

Significance of the Nitroso and Amine Functionalities in Organic Chemistry

The presence of both a nitroso (-NO) and an amine (-NH2) group on the aromatic ring imparts a unique chemical character to this compound. Aromatic amines are fundamental building blocks in organic synthesis, known for their basicity and nucleophilic nature. youtube.com The amine group can participate in a variety of reactions, including diazotization, acylation, and alkylation, making it a versatile handle for chemical modification.

The nitroso group is an interesting and reactive functionality. Nitrosoaromatic compounds are known to participate in various reactions, including reduction to the corresponding amines and oxidation to nitro compounds. They are also known to exist in equilibrium with their dimeric forms and can act as powerful dienophiles in Diels-Alder reactions. The interplay between the electron-donating amine and methoxy groups and the electron-withdrawing nitroso group on the same aromatic ring system is expected to create a unique electronic environment, influencing the molecule's reactivity and spectroscopic properties.

Interactive Data Table: Properties of Related Naphthalene Derivatives

To provide context for the properties of this compound, the following table summarizes key data for structurally related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Naphthylamine (B1663977) | C10H9N | 143.19 | 50 |

| 2-Naphthylamine (B18577) | C10H9N | 143.19 | 111-113 |

| 1-Nitro-2-naphthylamine | C10H8N2O2 | 188.18 | 126-127 |

| 4-Methoxy-2-naphthylamine | C11H11NO | 173.21 | Not Available |

| 4-Methoxy-1-naphthol | C11H10O2 | 174.20 | 126-129 |

Structure

3D Structure

Properties

CAS No. |

90072-96-1 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-methoxy-1-nitrosonaphthalen-2-amine |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-6-9(12)11(13-14)8-5-3-2-4-7(8)10/h2-6H,12H2,1H3 |

InChI Key |

DSAWOVYHXYPCOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)N=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 1 Nitrosonaphthalen 2 Amine and Analogous Structures

Established Synthetic Routes to Nitrosonaphthalenes and Aminonaphthalenes

The preparation of nitrosonaphthalenes and aminonaphthalenes can be achieved through several well-established chemical transformations. These methods include direct introduction of the nitroso group, synthesis from nitro- or amino-precursors, and reactions involving diazonium salt intermediates.

Direct Nitrosation Procedures

Direct nitrosation is a common method for introducing a nitroso (-NO) group onto an activated aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically involves the use of nitrous acid (HNO₂), which is unstable and usually generated in situ by treating sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.orgorganic-chemistry.org The active electrophile in this reaction is the nitrosonium ion (NO⁺). wikipedia.org

Aromatic amines and phenols are highly activated substrates for this reaction. For secondary aromatic amines, nitrosation typically occurs on the nitrogen atom to form N-nitrosamines. nih.gov However, under acidic conditions, these can sometimes undergo a rearrangement (the Fischer-Hepp rearrangement) to introduce the nitroso group onto the aromatic ring, usually at the para position. nih.gov Tertiary aromatic amines can also undergo C-nitrosation, again, typically at the para position. nih.gov The choice of solvent and nitrosating agent can be varied; for instance, alkyl nitrites like tert-butyl nitrite can be used under non-aqueous conditions. rsc.orgnih.gov

Synthesis from Nitroarenes and Aniline (B41778) Derivatives

Aminonaphthalenes are frequently synthesized by the reduction of the corresponding nitronaphthalenes. The nitro group (-NO₂) can be effectively reduced to a primary amine (-NH₂) using various reagents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. nih.gov

Conversely, nitroarenes can be prepared from aryl amines through oxidation. mdpi.comdntb.gov.ua This transformation is less common for synthesis but is a known reaction. Strong oxidizing agents, such as peroxy acids (e.g., trifluoroperacetic acid), can convert an amino group to a nitro group. mdpi.com The reaction conditions must be carefully controlled to avoid side reactions and the formation of other oxidation products like azoxy or azo compounds. mdpi.com

Diazotization and Coupling Reactions for Nitroso-Based Systems

Diazotization is a cornerstone reaction in aromatic chemistry, involving the treatment of a primary aromatic amine with nitrous acid at low temperatures (0–5 °C) to form a diazonium salt. organic-chemistry.orgslideshare.net These salts are highly versatile intermediates. organic-chemistry.org While they are most famously used in coupling reactions with activated aromatic compounds (like phenols or anilines) to form azo dyes, their chemistry can be extended to the synthesis of other functionalities. slideshare.net

The diazonium group can be replaced by a variety of substituents through Sandmeyer-type reactions. Although not a direct route to nitroso compounds, the underlying chemistry of generating a reactive species from an amine via nitrous acid is fundamental. organic-chemistry.org In some contexts, the diazonium salt itself can act as an electrophile in coupling reactions that, under specific conditions, could lead to systems related to nitroso compounds. acs.orgresearchgate.net

Specific Approaches to 4-Methoxy-1-nitrosonaphthalen-2-amine and Related Naphthylamine-Nitroso Compounds

The most direct and plausible synthetic route to this compound is the direct nitrosation of its precursor, 4-methoxynaphthalen-2-amine. The naphthalene (B1677914) ring in this precursor is highly activated by two strong electron-donating groups: the amino (-NH₂) group at position 2 and the methoxy (B1213986) (-OCH₃) group at position 4.

These groups direct electrophilic attack to the ortho and para positions. In this specific case, the C1 position is ortho to the powerful activating amino group and is the most sterically accessible and electronically enriched site for electrophilic substitution. The reaction would proceed by treating 4-methoxynaphthalen-2-amine with an acidic solution of sodium nitrite at low temperatures to generate the nitrosonium ion (NO⁺), which would then attack the C1 position of the naphthalene ring.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-Methoxynaphthalen-2-amine | NaNO₂, aq. HCl | This compound | Electrophilic Aromatic Substitution (Nitrosation) |

Exploration of Derivatization and Functionalization Strategies

The functionalization of the naphthylamine-nitroso scaffold allows for the creation of a diverse library of related compounds. These strategies can involve either modifying the starting material before nitrosation or performing chemical transformations on the nitroso compound itself.

Synthesis of Substituted Naphthylamine-Nitroso Compounds

The synthesis of substituted analogs of this compound can be readily achieved by applying the direct nitrosation procedure to various substituted 2-aminonaphthalene precursors. The nature and position of the substituents on the naphthalene ring will influence the feasibility and outcome of the nitrosation reaction.

Electron-Donating Groups (EDGs): Substituents such as alkyl, hydroxyl, or additional alkoxy groups will further activate the ring, potentially leading to faster reaction rates. The position of these groups will influence the regioselectivity of the nitrosation.

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halo groups will deactivate the ring, making the nitrosation reaction more difficult and requiring harsher conditions.

This approach allows for systematic variation of the substitution pattern to explore structure-activity relationships in various chemical contexts.

| Starting Material | Substituent(s) | Anticipated Product |

|---|---|---|

| 4-Methylnaphthalen-2-amine | -CH₃ (EDG) | 4-Methyl-1-nitrosonaphthalen-2-amine |

| 4-Chloronaphthalen-2-amine | -Cl (EWG) | 4-Chloro-1-nitrosonaphthalen-2-amine |

| Naphthalen-2-amine | None | 1-Nitrosonaphthalen-2-amine |

| 4,6-Dimethoxynaphthalen-2-amine | -OCH₃ (EDG) at C4, C6 | 4,6-Dimethoxy-1-nitrosonaphthalen-2-amine |

Facile Synthesis of Naphthylamine Derivatives

The synthesis of naphthylamine derivatives, the foundational structure for this compound, can be achieved through various established methods. One common industrial approach involves the reaction of naphthalenesulfonic acids with ammonia (B1221849). For instance, 2-naphthylamine (B18577) can be synthesized by heating anhydrous sodium 2-naphthalene sulfonate with sodium amide and liquid ammonia in an autoclave at 120°C for 10 hours, resulting in a yield of approximately 85.7% after recrystallization. prepchem.com

Another versatile strategy for creating 1-naphthylamine (B1663977) structures is through a [4+2] cycloaddition reaction. This method utilizes a 3-amino-2-pyrone intermediate, which reacts with benzyne (B1209423) generated from sources like o-silylaryl triflates to form the desired naphthylamine skeleton. researchgate.net Furthermore, direct functionalization of the naphthalene ring is a key strategy. The Bucherer reaction, for example, allows for the conversion of naphthols to naphthylamines using an aqueous sulfite (B76179) or bisulfite solution and ammonia.

The introduction of specific functional groups, such as the methoxy group found in the target compound, can be accomplished through precursors like 4-methoxyaniline. A two-step reductive amination process can be used to synthesize related structures, demonstrating methods for building complexity on the aniline or naphthylamine core. While specific details for the direct synthesis of this compound are not widely published, the principles for creating substituted naphthylamines are well-established in organic chemistry.

Table 1: Comparison of Selected Naphthylamine Synthesis Methods

| Method | Precursors | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| From Naphthalenesulfonic Acid | Sodium 2-naphthalene sulfonate | Sodium amide, Liquid ammonia | 120°C, 10 hours, Autoclave | High yield for specific isomers | prepchem.com |

| [4+2] Cycloaddition | 3-amino-2-pyrone, o-silylaryl triflates | - | Generation of benzyne intermediate | Versatile for 1-naphthylamines | researchgate.net |

Advanced Synthetic Methodologies

Recent advancements in chemical synthesis have focused on improving efficiency, safety, and scalability, particularly for potentially hazardous or unstable compounds like nitrosoaromatics. Continuous flow chemistry and novel catalytic systems represent the forefront of these efforts.

Continuous flow technology offers significant advantages over traditional batch processing, especially for reactions that are highly exothermic, involve unstable intermediates, or require precise control. researchgate.net These systems enhance heat and mass transfer, improve safety by minimizing the volume of hazardous material at any given time, and allow for seamless scalability. researchgate.netmdpi.com

A notable application is the synthesis of nitrosoarenes through a photochemical rearrangement of o-nitrophenylimines in a continuous flow reactor. nih.govacs.org This method uses high-power LED lamps (e.g., 365 nm) and a solvent like trifluoroethanol (TFE) to facilitate a robust and efficient process. acs.orgnih.gov Flow photochemistry ensures uniform irradiation and high photon transfer, leading to high-throughput synthesis with excellent functional group tolerance. nih.gov This approach is particularly valuable as many nitrosoarenes are unstable and are often non-isolated intermediates. acs.orgnih.gov

Furthermore, a patented method for synthesizing 4-methoxy-2-nitroaniline, a close structural precursor to the target compound, utilizes a continuous flow reactor. google.com The process involves the reaction of a 4-methoxyaniline solution with a nitrating agent (such as a mixture of concentrated sulfuric and nitric acid) within the microreactor system, followed by post-treatment to obtain the final product. google.com This demonstrates the industrial applicability of flow chemistry for producing highly substituted and functionalized aromatic amines and their derivatives safely and efficiently.

Table 2: Advantages of Continuous Flow Synthesis for Nitroaromatic & Nitrosoaromatic Compounds

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Minimizes the volume of potentially explosive or toxic reactants and intermediates within the reactor at any time. | researchgate.netnih.gov |

| Superior Heat & Mass Transfer | Microchannels provide a high surface-area-to-volume ratio, allowing for efficient temperature control of highly exothermic reactions like nitration. | researchgate.net |

| Precise Reaction Control | Residence time, temperature, and stoichiometry can be controlled with high precision, leading to improved selectivity and yield. | mdpi.com |

| Scalability | Production can be scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). | nih.govnih.gov |

Catalysis is central to modern organic synthesis, offering pathways to high selectivity and efficiency under mild conditions. The synthesis of nitrosoaromatics and their precursors is an area where catalytic methods have been extensively explored. A primary route to these compounds involves the partial reduction of nitroaromatics.

The catalytic reduction of aromatic nitro compounds can yield various products, including phenylhydroxylamines, which are isomers of nitroso compounds, and aromatic amines. mdpi.comresearchgate.net Achieving selective reduction to the desired nitroso or hydroxylamine (B1172632) intermediate without proceeding to the thermodynamically stable amine is a significant challenge. mdpi.com The choice of catalyst, reductant, and reaction conditions is crucial. Various catalytic systems, including those based on palladium, rhodium, and other transition metals, have been developed for this purpose. mdpi.combohrium.com

For instance, palladium-catalyzed methods have been developed for transforming aryl chlorides and triflates into nitroaromatics under weakly basic conditions, showcasing broad functional group compatibility. organic-chemistry.org This is an alternative to traditional nitration protocols. In the context of reduction, hydrogen gas is a common reductant, though transfer hydrogenation using sources like methanol (B129727) is also employed. mdpi.commdpi.com The design of catalysts, such as embedding palladium within mesoporous silica (B1680970) supports (Pd@SBA-15), has been shown to enhance catalytic activity and stability in hydrogenation reactions. mdpi.com While the direct catalytic synthesis of nitroso compounds from other functional groups is less common, the controlled catalytic reduction of nitroaromatics remains a key strategy for accessing these important intermediates. mdpi.comresearchgate.net

Table 3: Overview of Catalytic Systems in Nitroaromatic Chemistry

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium (e.g., Pd@SBA-15) | Hydrogenation of Nitroaromatics | High activity and stability; often used for reduction to amines but can be tuned for intermediates. | mdpi.com |

| Rhodium with N-ligands | Reductive Carbonylation of Nitrobenzene (B124822) | Used for synthesizing ureas and carbamates from nitro compounds using CO as a reductant. | bohrium.com |

| Palladium with Buchwald-type ligands | Nitration of Aryl Halides/Triflates | Allows synthesis of nitroaromatics from precursors that are not suitable for direct electrophilic nitration. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Nitrosonaphthalene Amines

Electronic Structure and Reactivity Principles of the Nitroso Group

The nitroso (-NO) group is a pivotal functional moiety that imparts a unique chemical character to aromatic systems like 4-Methoxy-1-nitrosonaphthalen-2-amine. Its reactivity is governed by a complex interplay of inductive and resonance effects, which can be significantly modulated by other substituents on the aromatic ring.

The presence of a methoxy (B1213986) (-OCH3) group on the naphthalene (B1677914) ring has a pronounced influence on the reactivity of the nitroso function. The methoxy group is a strong electron-donating group (EDG) due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. minia.edu.eg This donation of electron density to the ring can, in turn, affect the electronic properties of the nitroso group.

The table below summarizes the expected electronic effects of the methoxy substituent on the properties of the nitroso group in an aromatic system.

| Property Affected | Influence of Methoxy Group | Rationale |

| Nitroso Group Reactivity | Deactivation | Electron donation from the methoxy group via resonance strengthens the C-N bond. at.ua |

| C-N Bond Order | Increased | Resonance donation imparts partial double bond character. at.ua |

| Dimerization Tendency | Reduced | Deactivation of the NO function by the electron-donating substituent. at.ua |

The nitroso group exhibits a dualistic nature, capable of acting as both an electrophile and a nucleophile. at.uaresearchgate.net This ambiphilic character is central to its diverse reactivity.

Electrophilic Character : The nitrogen atom of the nitroso group is electron-deficient due to the electronegativity of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles. Nucleophilic addition to the nitroso group is mechanistically similar to addition to a carbonyl group, where the nucleophile attacks the nitrogen atom. at.ua In the context of aromatic substitution, the nitroso group is generally considered deactivating for electrophilic attack on the ring due to the electronegativity of nitrogen and oxygen, but it is also ortho/para directing because the lone pair on the nitrogen can participate in resonance to stabilize the intermediate. stackexchange.com However, the nitroso group can also act as a strong electron-withdrawing group via resonance, which enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. stackexchange.commarquette.edu

Nucleophilic Character : Less commonly, the nitroso group itself can act as a nucleophile. at.uaresearchgate.net It possesses two potential nucleophilic centers: the nitrogen and the oxygen atoms. at.ua For instance, the nitrogen atom can act as a nucleophile in reactions with carbonyl compounds. researchgate.net This nucleophilic behavior, though less frequently highlighted, contributes to the versatility of nitrosoaromatics in chemical synthesis. researchgate.net

The following table outlines the dual chemical nature of the nitroso group.

| Character | Reactive Center | Description |

| Electrophilic | Nitrogen Atom | The electron-deficient nitrogen is attacked by nucleophiles. at.ua The group can also withdraw electron density from the aromatic ring, activating it for nucleophilic attack. stackexchange.commarquette.edu |

| Nucleophilic | Nitrogen or Oxygen Atom | The lone pairs on nitrogen or oxygen can attack electrophilic centers. at.uaresearchgate.net |

Reaction Mechanisms Involving N-Nitrosation and C-Nitrosation

Nitrosation is the process of introducing a nitroso group into a molecule and can occur on either a nitrogen atom (N-nitrosation) or a carbon atom (C-nitrosation).

Nitrosation reactions are typically carried out using nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org The active nitrosating agent is often the nitrosonium ion (NO⁺), which is a powerful electrophile. wikipedia.orglibretexts.org

N-Nitrosation : This reaction occurs when an amine, such as the amino group in this compound, reacts with a nitrosating agent. The nucleophilic nitrogen of the amine attacks the electrophilic nitrosonium ion. wikipedia.org With secondary amines, this leads to the formation of stable N-nitrosamines. wikipedia.org Theoretical studies suggest that in the gas phase, N-nitrosation can also proceed via a free radical mechanism where NO₂ abstracts a hydrogen atom from the amine, followed by the resulting aminyl radical being quenched by nitric oxide (NO). nist.gov

C-Nitrosation : This involves the electrophilic attack of the nitrosonium ion on an electron-rich aromatic ring. nih.gov The mechanism is a type of electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The aromatic π-system attacks the NO⁺ electrophile, forming a resonance-stabilized carbocation intermediate (also known as an arenium ion or Wheland intermediate). wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the C-nitroso compound. masterorganicchemistry.com The presence of activating groups, such as the amino and methoxy groups in the parent compound of this compound (4-methoxy-naphthalen-2-amine), would strongly direct the incoming nitroso group to an ortho or para position.

Denitrosation is the removal of a nitroso group. Protolytic denitrosation, specifically, refers to the cleavage of the C-NO or N-NO bond under acidic conditions. This process is essentially the reverse of nitrosation. For N-nitrosamines, denitrosation can be achieved using agents like sulfamic acid in the presence of a strong acid such as hydrochloric acid. google.com The reaction is often highly exothermic. google.com For C-nitroso compounds, the C-N bond can be cleaved, particularly if the nitroso group is attached to a highly activated aromatic ring. The stability of the resulting aromatic compound or cation influences the ease of this reverse reaction.

Nucleophilic and Electrophilic Reactions of Nitrosoaromatics

Nitrosoaromatic compounds are versatile reactants, participating in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions : The electron-withdrawing nature of the nitroso group, similar to a nitro group, can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). stackexchange.comwikipedia.org In this type of reaction, a nucleophile displaces a leaving group (like a halide) that is typically positioned ortho or para to the activating nitroso group. wikipedia.orglibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to occur. wikipedia.org While this compound does not have a typical leaving group, the principle illustrates the ability of the nitroso group to render the aromatic system electrophilic.

Electrophilic Reactions : As discussed, C-nitrosation is a prime example of an electrophilic aromatic substitution reaction where the aromatic ring acts as a nucleophile attacking the electrophilic nitrosating agent. wikipedia.orgyoutube.com Further electrophilic substitution on a nitroso-substituted ring is generally disfavored because the nitroso group deactivates the ring towards subsequent electrophilic attack. stackexchange.commarquette.edu Moreover, the nitroso group can complex with the electrophile (e.g., NO⁺), which further passivates the ring against multiple substitutions. marquette.edu

Nucleophilic Addition to the Nitroso Nitrogen

The nitroso group (-N=O) is characterized by a polarized nitrogen-oxygen double bond, rendering the nitrogen atom electrophilic and susceptible to nucleophilic attack. Nucleophiles can add to the nitrogen atom, leading to a variety of products depending on the nature of the nucleophile and the reaction conditions.

While specific studies on this compound are not extensively documented, the general reactivity of nitroso compounds suggests that nucleophiles (Nu⁻) attack the nitrogen atom, forming a tetrahedral intermediate. This intermediate can then undergo further reactions, such as protonation or rearrangement. The presence of the electron-donating methoxy and amino groups on the naphthalene ring increases the electron density on the nitroso nitrogen, which might decrease its electrophilicity compared to unsubstituted nitrosonaphthalenes. However, the inherent electrophilicity of the nitroso group still allows for reactions with strong nucleophiles.

Common nucleophiles that react with nitroso compounds include organometallic reagents, amines, and other nitrogen-based nucleophiles. For instance, primary amines can react with nitroso compounds to form azoxy compounds.

Table 1: General Nucleophilic Addition to Nitroso Group

| Nucleophile (Nu⁻) | Intermediate | Potential Product Type |

| R-MgX (Grignard) | R-N(O⁻)-R' | Hydroxylamine (B1172632) derivative |

| R-Li (Organolithium) | R-N(O⁻)-R' | Hydroxylamine derivative |

| R-NH₂ (Primary Amine) | R'-N(O⁻)-NH-R | Azoxy compound |

Reaction with Carbon Nucleophiles

Carbon nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the electrophilic nitrogen atom of the nitroso group. This reaction is a fundamental method for the formation of N-substituted hydroxylamines.

In the case of this compound, the reaction with a carbon nucleophile, for example, an acetylide or a Grignard reagent, would be expected to proceed via nucleophilic addition to the nitroso nitrogen. The resulting intermediate, upon workup, would yield the corresponding N-substituted hydroxylamine derivative. The specific reaction conditions, such as solvent and temperature, would be crucial in determining the outcome and yield of the reaction.

For example, the addition of an acetylide anion to an aldehyde or ketone is a well-established method for forming a new carbon-carbon bond. Similarly, acetylides can act as carbon nucleophiles towards the nitroso group.

Intramolecular and Intermolecular Reactions of the Naphthylamine System

The naphthylamine core of this compound is also a site of significant reactivity, participating in a range of intramolecular and intermolecular reactions.

Dimerization Processes of Nitroso Compounds

A characteristic reaction of C-nitroso compounds is their ability to exist in equilibrium between a monomeric and a dimeric form. In the solid state, they typically exist as colorless or pale yellow dimers, while in solution or in the gas phase, they are often present as blue or green monomers. This equilibrium is influenced by factors such as temperature, solvent polarity, and the steric and electronic nature of the substituents on the aromatic ring.

The dimerization of nitrosoarenes can lead to two possible isomers: a cis-dimer (Z) and a trans-dimer (E). The trans-dimer is generally more stable. For this compound, the presence of the bulky naphthyl group and the electronic effects of the methoxy and amino substituents would influence the position of the monomer-dimer equilibrium. It is plausible that in the solid state, this compound exists primarily as a dimer.

Photochemical Reactions and Magnetic Field Effects

The photochemistry of nitroso compounds is a complex field involving various electronic excited states. Upon absorption of light, nitroso compounds can undergo a variety of reactions, including isomerization, fragmentation, and hydrogen abstraction. The small energy gap between the n and π* orbitals of the N=O group is a key feature influencing their photochemical behavior.

Chemical reactions that involve radical intermediates can be influenced by external magnetic fields. These fields can affect the rate, yield, or product distribution of such reactions through the Radical Pair Mechanism (RPM). Since photochemical reactions of nitroso compounds can proceed through radical intermediates, it is conceivable that their reaction pathways could be influenced by the presence of a magnetic field. A magnetic field can alter the rate of intersystem crossing between singlet and triplet radical pairs, thereby influencing the lifetime of the radical pair and the subsequent product formation. While specific studies on this compound are lacking, the general principles of spin chemistry suggest that magnetic field effects could be observable in its radical-mediated photochemical transformations.

Cross-Coupling and Cross-Dehydrogenative Coupling Reactions

The naphthylamine moiety is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various coupling reactions. Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, typically require the pre-functionalization of the aromatic ring with a halide or triflate.

More recently, cross-dehydrogenative coupling (CDC) reactions have emerged as a more atom-economical approach, enabling the direct formation of bonds between two C-H bonds or a C-H and an X-H bond (where X is a heteroatom). Naphthylamines are known to participate in such reactions. For instance, metal-free direct cross-dehydrogenative coupling reactions of 1-naphthylamines with ethers have been developed to synthesize 4-alkyl-1-naphthylamine derivatives.

Given the structure of this compound, the amino group can direct C-H functionalization at the ortho and para positions. The presence of the methoxy group further activates the ring towards electrophilic substitution and can influence the regioselectivity of CDC reactions. It is plausible that under appropriate oxidative conditions, this compound could undergo cross-dehydrogenative coupling with various partners, leading to the formation of new C-C or C-N bonds at specific positions on the naphthalene ring.

Table 2: Potential Coupling Reactions of the Naphthylamine System

| Reaction Type | Coupling Partner | Potential Product | Catalyst/Conditions |

| Cross-Dehydrogenative Coupling | Ethers | C-alkylated naphthylamine | Metal-free, oxidative |

| Oxidative Cross-Coupling | Phenols | Aminophenolic binaphthyl | Iron-catalyzed |

Computational Chemistry and Theoretical Studies on 4 Methoxy 1 Nitrosonaphthalen 2 Amine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 4-Methoxy-1-nitrosonaphthalen-2-amine, these methods can elucidate its geometric and electronic structure with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry and energies of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common basis set for such calculations is 6-311G(d,p), which provides a good balance between accuracy and computational cost.

These calculations would start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (amine) | 1.38 Å |

| Bond Length | N=O (nitroso) | 1.22 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | C-N-O (nitroso) | 115° |

Note: The values in this table are representative and based on typical DFT results for similar molecules.

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is used to calculate the excited states of molecules and predict their UV-visible absorption spectra. The calculations provide information about the energies of electronic transitions, the oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition.

For this compound, TD-DFT calculations would likely be performed at the same level of theory as the geometry optimization (B3LYP/6-311G(d,p)). The results would reveal the wavelengths at which the molecule absorbs light and the nature of these electronic transitions (e.g., π → π* or n → π*).

Table 2: Predicted Electronic Transitions for this compound (TD-DFT/B3LYP/6-311G(d,p))

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 450 | 0.25 | HOMO → LUMO |

| S0 → S2 | 380 | 0.15 | HOMO-1 → LUMO |

Note: The values in this table are illustrative and based on general principles of TD-DFT calculations for aromatic nitroso compounds.

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org

The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the amine group, which are electron-rich. The LUMO is likely to be concentrated on the nitroso group, which is electron-withdrawing. The HOMO-LUMO gap can be used to predict the molecule's reactivity in various chemical reactions.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311G(d,p))

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.2 |

Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule.

Molecular Interactions and Adsorption Phenomena

The electronic properties and charge distribution of this compound also govern its interactions with other molecules and surfaces. The presence of polar groups like the nitroso, amine, and methoxy (B1213986) groups suggests that the molecule can participate in hydrogen bonding and other dipole-dipole interactions.

Computational studies can model how this compound might adsorb onto a surface. By calculating the interaction energies and geometries, researchers can predict the strength and nature of the adsorption. This information is valuable for applications such as the development of sensors or corrosion inhibitors, where the interaction of a molecule with a surface is of primary importance.

Monte Carlo Simulations of Adsorption

Monte Carlo (MC) simulations are a computational method used to understand the adsorption of molecules onto a surface. This technique helps in determining the most probable and low-energy adsorption configurations of an adsorbate on a substrate. In the context of this compound, MC simulations can be employed to model its interaction with various surfaces, such as metal surfaces in corrosion studies.

The simulations typically involve placing the molecule in a simulation box with a defined surface and then randomly moving the molecule to explore different orientations and positions. The energy of each configuration is calculated, and through a statistical algorithm, the simulation converges to the lowest energy adsorption state.

Key parameters obtained from Monte Carlo simulations include:

Adsorption Energy: The energy released when the molecule adsorbs onto the surface. A more negative value indicates stronger adsorption.

Binding Energy: The strength of the interaction between the molecule and the surface.

Total Energy: The combined energy of the substrate and the adsorbed molecule.

For similar organic molecules, MC simulations have been used to study their adsorption on metal surfaces like Fe(110). These studies reveal that the molecules tend to adsorb in a flat orientation, maximizing the contact between the molecule's π-systems and the metal's d-orbitals. This parallel adsorption configuration facilitates strong electronic interactions and charge transfer, leading to stable adsorption.

Table 1: Representative Data from Monte Carlo Simulations for Adsorption of an Organic Molecule on a Metal Surface

| Parameter | Value (kJ/mol) |

| Total Energy | -1580.5 |

| Adsorption Energy | -450.2 |

| Rigid Adsorption Energy | -435.8 |

| Deformation Energy | -14.4 |

Theoretical Prediction of Adsorption Mechanisms

The adsorption mechanism of this compound on a surface can be further investigated using quantum chemical calculations, often based on Density Functional Theory (DFT). These calculations provide detailed electronic information about the molecule and its interaction with the substrate.

The adsorption process can be broadly categorized into physisorption and chemisorption. Physisorption involves weak van der Waals forces, while chemisorption involves the formation of chemical bonds between the adsorbate and the substrate. For molecules like this compound, adsorption on a metal surface is typically a combination of both, involving charge transfer from the molecule to the metal and from the metal back to the molecule (back-donation).

Quantum chemical calculations can determine several key parameters that describe the adsorption mechanism:

Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the ability of a molecule to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the ability of a molecule to accept electrons. Lower ELUMO values indicate a greater tendency for electron acceptance.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the molecule.

Mulliken Atomic Charges: These calculations reveal the charge distribution within the molecule and can identify the active sites for adsorption. The nitrogen and oxygen atoms, as well as the aromatic naphthalene ring, are expected to be key centers of interaction.

Studies on structurally similar naphthalen derivatives have shown that the molecule can act as an efficient corrosion inhibitor by forming a protective layer on the metal surface. The adsorption is often spontaneous and follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. The Gibbs free energy of adsorption (ΔG°ads) is a critical thermodynamic parameter, with negative values indicating a spontaneous adsorption process.

Table 2: Illustrative Quantum Chemical Parameters for a Naphthalen-based Inhibitor Molecule

| Parameter | Value |

| EHOMO | -6.20 eV |

| ELUMO | -1.85 eV |

| Energy Gap (ΔE) | 4.35 eV |

| Dipole Moment | 3.50 Debye |

| ΔG°ads | -38.5 kJ/mol |

Reaction Pathway Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For a molecule with multiple functional groups like this compound, several reaction pathways could be possible, such as electrophilic or nucleophilic substitution on the naphthalene ring, or reactions involving the amine and nitroso groups. Computational studies can help predict the most favorable reaction pathway by comparing the energy barriers of different potential routes.

For instance, in the context of its synthesis or degradation, computational modeling can simulate the step-by-step mechanism of the reaction. This involves calculating the geometries and energies of the reactants, products, and all intervening transition states and intermediates. The results can provide a detailed understanding of the reaction mechanism, which can be used to optimize reaction conditions or to predict the stability of the compound.

While specific reaction pathway studies for this compound are not detailed in the provided search context, computational studies on similar aromatic amines and nitroso compounds have been used to investigate their reactivity, tautomeric equilibria, and decomposition pathways. These studies often reveal intricate multi-step processes with various competing pathways, highlighting the importance of computational chemistry in unraveling complex chemical transformations.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopic methods provide a window into the molecular world, allowing for the detailed examination of atomic connectivity and electron distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Methoxy-1-nitrosonaphthalen-2-amine, both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the methoxy (B1213986) group, and the amine proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the methoxy, amino, and nitroso substituents. The methoxy group, being electron-donating, would typically shield adjacent protons, causing them to appear at a relatively lower chemical shift (higher field). Conversely, the electron-withdrawing nitroso group would deshield nearby protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each carbon atom in the naphthalene ring, as well as the methoxy carbon, would produce a unique signal. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern, with carbons attached to the electron-donating methoxy and amino groups appearing at higher fields compared to those influenced by the nitroso group.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data from similar compounds.

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.5 | Aromatic-C | 100 - 160 |

| Methoxy-H | 3.8 - 4.2 | Methoxy-C | 55 - 60 |

| Amine-H | 4.0 - 6.0 |

Note: This table is predictive and not based on experimental data for this compound.

Hindered Rotation Studies in Nitrosamines via NMR

A key feature of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double bond character. This phenomenon, known as hindered rotation, can be effectively studied using variable temperature NMR spectroscopy. At lower temperatures, the rotation is slow on the NMR timescale, leading to the appearance of distinct sets of signals for the different conformations (E/Z isomers). As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR line shape with temperature, the energy barrier to rotation can be calculated, providing valuable insight into the electronic structure of the N-N bond. For this compound, this would involve monitoring the signals of the protons and carbons near the nitrosamine (B1359907) group at different temperatures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amine, the C-O stretch of the methoxy ether, the N=O stretch of the nitroso group, and various C-H and C=C stretching and bending vibrations of the aromatic naphthalene ring.

A table of expected FTIR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic - Methoxy) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N=O Stretch (Nitroso) | 1450 - 1550 |

| C-O Stretch (Ether) | 1000 - 1300 |

Note: This table is predictive and not based on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the naphthalene ring in this compound, further influenced by the auxochromic (methoxy and amino) and chromophoric (nitroso) groups, would be expected to result in strong absorption in the UV and possibly the visible region of the electromagnetic spectrum. The spectrum would likely exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques are essential for the separation and purification of compounds, while mass spectrometry provides information about the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Due to the potential for the presence of E/Z isomers resulting from hindered rotation, HPLC could potentially separate these two forms, leading to the observation of two distinct peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS²)

Electrospray Ionization Mass Spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of organic molecules. For a compound like this compound, ESI-MS² would provide crucial information for its structural confirmation. In a typical analysis, the molecule would be expected to be protonated to form the molecular ion [M+H]⁺. Subsequent fragmentation (MS²) would likely involve the loss of the nitroso group (-NO) and the methoxy group (-OCH₃), providing characteristic daughter ions that would help to piece together the molecule's structure. Without experimental data, a theoretical fragmentation pattern can be hypothesized, but not confirmed.

Table 1: Hypothetical ESI-MS² Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Theoretical) |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 203.08 |

| [M+H-NO]⁺ | Loss of Nitric Oxide | 173.07 |

Note: This table is based on theoretical calculations and has not been confirmed by experimental results.

Gas Chromatography Analysis

Gas Chromatography is a standard method for separating and analyzing volatile organic compounds. The successful analysis of this compound by GC would depend on its thermal stability. Many nitroso compounds can be heat-labile, potentially degrading in the high temperatures of the GC injection port and column. If the compound is sufficiently stable, its retention time on a given column under specific temperature programming would serve as a key identifying characteristic. The choice of a suitable stationary phase would be critical to achieve good peak shape and resolution from any impurities or related compounds.

Table 2: Projected Gas Chromatography Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column Type | (e.g., DB-5ms) |

| Injection Temperature | (e.g., 250 °C) |

| Oven Program | (e.g., 100 °C hold 2 min, ramp to 280 °C at 10 °C/min) |

| Carrier Gas | Helium |

Note: These parameters are illustrative for compounds of similar structure and would require optimization for this compound.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is used to confirm the empirical and molecular formula. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂, the theoretical elemental composition can be calculated. Experimental verification of these percentages would be essential to confirm the purity and identity of a synthesized sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 65.34 |

| Hydrogen | H | 1.008 | 10.08 | 4.98 |

| Nitrogen | N | 14.01 | 28.02 | 13.85 |

Note: The successful synthesis and purification of this compound would be a prerequisite for obtaining experimental elemental analysis data to compare against these theoretical values.

Molecular Interactions in Biological Systems Mechanistic Research Focus

Adduct Formation with Biological Nucleophiles

The electrophilic nature of 4-Methoxy-1-nitrosonaphthalen-2-amine and its metabolites makes it prone to react with various biological nucleophiles, leading to the formation of covalent adducts. These adducts can serve as biomarkers of exposure and are central to understanding the compound's mechanism of action.

At present, there is a notable lack of specific research data in publicly accessible scientific literature detailing the direct reactions of this compound with sulfur-containing biomolecules such as glutathione (B108866) (GSH) and cysteine residues in proteins. While the general reactivity of nitroso-aromatic compounds suggests a potential for such interactions, likely proceeding through electrophilic attack on the thiol group, specific kinetic and mechanistic studies for this particular compound are not available. The hypothetical reaction would involve the nucleophilic sulfur atom of glutathione or cysteine attacking the electrophilic centers of the nitroso-naphthalene derivative, leading to the formation of a stable covalent adduct. Further investigation is required to characterize the specific products and the conditions under which these reactions occur.

Similarly, there is a scarcity of published research on the identification and quantification of protein adducts formed by this compound. The formation of adducts with proteins like hemoglobin (globin adducts) is a common consequence of exposure to reactive electrophilic compounds. These adducts are valuable as long-term biomarkers of exposure due to the relatively long lifespan of erythrocytes. However, without specific studies on this compound, details regarding the specific amino acid residues targeted, the structure of the resulting adducts, and validated analytical methods for their quantification remain undetermined.

Pathways of Intermediate Formation and Transformation

The biological effects of this compound are likely mediated by its metabolic activation to more reactive species. Understanding these biotransformation pathways is crucial for predicting its biological activity.

The metabolic pathways leading to the formation of reactive intermediates from this compound have not been extensively elucidated in the available scientific literature. It is hypothesized that this compound could be a metabolite of 4-methoxy-2-naphthylamine. The metabolism of related aromatic amines, such as 2-naphthylamine (B18577), involves N-oxidation to form N-hydroxyarylamines, which can be further activated by conjugation reactions (e.g., O-acetylation or O-sulfonation) to yield highly reactive nitrenium ions. These electrophilic species are capable of reacting with cellular nucleophiles, including DNA and proteins. However, direct experimental evidence for the specific reactive intermediates of this compound is currently lacking.

Detailed biotransformation pathways for this compound are not well-documented. Based on the metabolism of structurally similar compounds, potential pathways could include reduction of the nitroso group to the corresponding amine, or oxidation to a nitro group. Furthermore, the methoxy (B1213986) group may undergo O-demethylation. Each of these transformations would produce intermediates with different reactivity profiles. Comprehensive metabolic studies, including in vitro incubations with liver microsomes and in vivo animal studies, are needed to map the specific biotransformation routes and identify the major metabolic products of this compound.

Mechanistic Studies of Bioreactivity

Elucidation of Molecular Mechanisms of Interaction

There is no available research that elucidates the molecular mechanisms of interaction of this compound with biological systems.

Role as Precursors in Biochemical Model Systems

There is no available research on the role of this compound as a precursor in any biochemical model systems.

Due to the lack of available scientific data for "this compound," it is not possible to generate the requested detailed article, including data tables and research findings.

Emerging Research Directions and Future Outlook

Development of Catalytic Systems for Specific Transformations of Nitrosonaphthalene Amines

The transformation of nitroso and nitro groups into amines is a fundamental process in organic synthesis, often serving as a gateway to a wide array of functional molecules. google.com The development of efficient catalytic systems is crucial for controlling these transformations with high selectivity and yield. Research in this area focuses on creating catalysts that can selectively reduce the nitroso group in compounds like 4-Methoxy-1-nitrosonaphthalen-2-amine without affecting other functional groups on the naphthalene (B1677914) ring.

Catalytic reduction is a preferred method for converting aromatic nitro compounds to their corresponding amines or intermediate derivatives like phenylhydroxylamines. mdpi.com Various catalytic systems have been explored, demonstrating the versatility of this approach. For instance, palladium on glass wool ([email protected]) has shown exceptional performance and durability for the reduction of nitrobenzene (B124822) to aniline (B41778) under ambient conditions in aqueous solutions. researchgate.net Other systems utilize platinum on activated charcoal for the hydrogenation of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) at elevated temperatures and pressures. google.com The choice of catalyst and reaction conditions is critical, as it can influence the final product; some catalytic processes are designed to yield hydroxylamines as intermediates, while others proceed to the full reduction to amines. mdpi.com

Recent advancements have also focused on using non-noble metal catalysts and alternative reductants to create more economical and environmentally friendly processes. google.com The catalytic systems are often effective for a wide range of nitroaromatic substrates containing various functional groups. mdpi.com The ultimate goal is to design catalysts that offer precise control over the reaction, enabling specific transformations of complex molecules like nitrosonaphthalene amines for the synthesis of valuable chemical intermediates.

Below is an interactive table summarizing various catalytic approaches for related transformations.

| Catalyst System | Reductant/Method | Substrate Example | Key Feature |

| Palladium on Glass Wool ([email protected]) | Sodium Borohydride or H₂ | Nitrobenzene | High efficiency and durability at room temperature. researchgate.net |

| Platinum/Activated Carbon | Hydrogen (H₂) | 1-Nitronaphthalene | Industrial process for producing 1-naphthylamine. google.com |

| Supported Palladium | Hydrogen (H₂) | Nitro Compounds | Selectivity towards phenylhydroxylamine intermediate is temperature-dependent. mdpi.com |

| Non-Noble Transition Metals (Fe, Ni, etc.) | Bisulfite | Nitro Compounds | An economic and green process with quantitative conversion. google.com |

| Nitroreductase Enzymes | Biocatalysis | Nitroaromatics | Leads to the formation of hydroxylamine (B1172632) or amine derivatives. nih.gov |

Atropoisomerism and Stereoselective Syntheses of Naphthylamine Derivatives

Atropoisomerism is a type of chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov This phenomenon is particularly relevant in sterically hindered biaryl compounds and is increasingly recognized in other scaffolds, including diarylamines and N-aryl amides, which are common in medicinal chemistry. bris.ac.uknih.gov Naphthylamine derivatives, due to the bulky nature of the naphthalene ring system, are prime candidates for exhibiting atropisomerism, especially when substituted at positions ortho to the bond axis. bris.ac.uk

Atropisomers are classified based on their rotational stability, or the half-life of their interconversion at a given temperature. nih.gov This stability is critical, as different atropisomers of a single compound can have vastly different biological activities. nih.gov The study of atropisomerism in naphthylamine derivatives involves both understanding the structural requirements for hindered rotation and developing methods for stereoselective synthesis—the ability to produce one desired stereoisomer over others. nih.gov

Recent research has demonstrated successful strategies for the atroposelective synthesis of N-C axially chiral naphthylamine derivatives. nih.gov One approach utilizes chiral phosphoric acids (CPAs) as catalysts to control the enantioselective C-H amination of 2-naphthylamine (B18577) derivatives, achieving good yields and high enantioselectivities. nih.gov The control strategy in such reactions often relies on a combination of non-covalent interactions, such as π-π stacking and hydrogen bonding, between the substrate and the chiral catalyst. nih.gov The ability to synthesize atropisomerically pure naphthylamine derivatives opens up new possibilities for creating molecules with precisely defined three-dimensional structures for applications in catalysis and drug discovery. nih.gov

| Class | Half-life (t₁/₂) | Rotational Barrier (ΔG‡) | Characteristics |

|---|---|---|---|

| Class 1 | < 60 seconds | < 20.3 kcal/mol | Rapidly interconverting; often treated as achiral but can bind selectively to targets. academie-sciences.fr |

| Class 2 | 60 s < t₁/₂ < 4.5 years | 20.3–29.7 kcal/mol | Racemize on an intermediate timescale; can be a challenge in drug development. nih.gov |

| Class 3 | > 4.5 years | > 29.7 kcal/mol | Stereochemically stable; can be isolated as single enantiomers. |

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental studies and computational chemistry has become a powerful tool for understanding and predicting the behavior of complex molecules like naphthylamine derivatives. nih.govresearchgate.net This integrated approach allows researchers to gain deep insights into reaction mechanisms, molecular structures, and electronic properties that are often difficult to access through experimentation alone. nih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography provide crucial data on molecular structure and reactivity. nih.govnih.gov For instance, studies on the reactions of 2-naphthylamine have used these methods to characterize intermediates and by-products, revealing the complex pathways of chemical transformations. nih.govresearchgate.net

These experimental findings are increasingly complemented by computational methods, most notably Density Functional Theory (DFT) calculations. researchgate.net DFT allows for the modeling of molecular orbitals, the calculation of reaction energy barriers, and the prediction of spectroscopic properties. nih.gov This can shed light on the thermochemistry of reactions and explain why certain products are formed over others. researchgate.net For example, computational studies have been used to investigate the optical and nonlinear optical (NLO) properties of naphthalimide derivatives, revealing their potential for optoelectronic applications. nih.gov By combining experimental data with predictive models, scientists can accelerate the discovery process, optimize reaction conditions, and design new molecules with desired functionalities. mdpi.com

Rational Design of Novel Naphthylamine-Based Scaffolds for Research Applications

The naphthalene ring system is a privileged scaffold in chemistry, meaning it serves as a versatile and effective structural foundation for developing new molecules with specific functions. ijpsjournal.comresearchgate.net Rational design involves using the structural and chemical knowledge of a core scaffold, such as that in this compound, to create novel, more complex molecules for targeted applications, particularly in medicinal chemistry and materials science. nih.govrsc.org

The process of rational design is often assisted by computational tools. nih.gov Structure-based drug design, for example, uses computer-aided techniques to design inhibitors for specific biological targets, such as viral enzymes. nih.gov Naphthalene-based scaffolds have been successfully used to develop compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. ijpsjournal.commdpi.com For instance, researchers have designed and synthesized novel naphthalene hybrids with chimonanthine (B1196302) scaffolds that exhibit potent antibacterial or antifungal activity. nih.gov

In materials science, the planar aromatic nature of the naphthalene core is exploited to create molecules with interesting electronic and optical properties. nih.gov Naphthylimides, a class of naphthalene derivatives, are used as foundational structures for developing agents that can interact with DNA, fluorescent probes, and materials for optoelectronic devices. nih.govresearchgate.net The ease of synthesis and the ability to readily modify the naphthalene scaffold make it an attractive starting point for creating diverse libraries of compounds for high-throughput screening and the discovery of new lead molecules for a variety of research applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxy-1-nitrosonaphthalen-2-amine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nitrosation of 4-methoxy-2-aminonaphthalene using sodium nitrite under acidic conditions (e.g., HCl). Purity can be enhanced by controlling reaction temperature (0–5°C to minimize side reactions) and employing column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Characterization via -NMR (to confirm nitroso group integration) and HPLC (≥98% purity threshold) is critical. Safety protocols, including glovebox use for air-sensitive intermediates and waste segregation for nitroso compounds, must be followed .

Q. How does the nitroso group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should use UV-Vis spectroscopy to monitor degradation kinetics across pH ranges (e.g., 2–12). Buffered solutions (phosphate/citrate) at 25°C and 37°C can simulate physiological and storage conditions. Degradation products (e.g., amine or quinone derivatives) are identifiable via LC-MS. The nitroso group’s electrophilicity makes it prone to reduction in acidic media, while alkaline conditions may accelerate hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- -/-NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and nitroso-associated deshielding.

- FT-IR : Confirm N=O stretch (~1500–1600 cm) and NH/OH absence.

- X-ray crystallography (if crystals are obtainable) resolves molecular geometry and hydrogen-bonding networks, as demonstrated in structurally related nitroso-naphthalene derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions, identifying reactive sites. Fukui indices quantify electrophilicity/nucleophilicity, while transition-state modeling (e.g., for nitration or halogenation) predicts regioselectivity. Validate predictions experimentally via competitive reaction assays and product analysis by GC-MS .

Q. What experimental designs resolve contradictions in reported biological activity data for nitroso-naphthalene derivatives?

- Methodological Answer : Use a factorial design to test variables like solvent polarity, concentration, and cell line specificity. For example:

Q. How does the compound’s tautomeric equilibrium affect its interaction with biomolecular targets?

- Methodological Answer : Tautomerism (nitroso ↔ oxime) is probed via variable-temperature NMR and UV-Vis. Molecular docking (AutoDock Vina) compares binding affinities of tautomers to target proteins (e.g., cytochrome P450 isoforms). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) for binding events .

Methodological Framework Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.